molecular formula C25H20ClF2N3O2S B2479408 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 866844-30-6

6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B2479408
CAS No.: 866844-30-6
M. Wt: 499.96
InChI Key: MLMPDUJWFZKKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE is a synthetic organic compound that belongs to the quinoline class of chemicals. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multiple steps, including:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of the 6-chloro group: This step might involve chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 4-fluorobenzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides.

    Incorporation of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the piperazine ring.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield quinoline N-oxides, while reduction could produce various amines.

Scientific Research Applications

6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Piperazine derivatives: Such as fluphenazine, used as antipsychotic medication.

    Sulfonyl compounds: Such as sulfonamides, which are used as antibiotics.

Uniqueness

6-CHLORO-3-(4-FLUOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMPDUJWFZKKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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